molecular formula C11H13IO4 B8157449 Methyl 4-iodo-3-(2-methoxyethoxy)benzoate

Methyl 4-iodo-3-(2-methoxyethoxy)benzoate

Cat. No.: B8157449
M. Wt: 336.12 g/mol
InChI Key: ZFLDUZBWTQBNTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-iodo-3-(2-methoxyethoxy)benzoate is an organic compound with the molecular formula C11H13IO4 and a molecular weight of 336.12 g/mol . It is a derivative of benzoic acid, characterized by the presence of an iodine atom and a methoxyethoxy group attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-iodo-3-(2-methoxyethoxy)benzoate typically involves the iodination of a precursor compound, followed by esterification. One common method involves the reaction of 4-iodo-3-hydroxybenzoic acid with 2-methoxyethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-iodo-3-(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Methyl 4-iodo-3-(2-methoxyethoxy)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-iodo-3-(2-methoxyethoxy)benzoate involves its interaction with specific molecular targets. The iodine atom and methoxyethoxy group play crucial roles in its reactivity and binding properties. The compound can participate in various biochemical pathways, depending on its application.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-iodobenzoate: Lacks the methoxyethoxy group, making it less versatile in certain reactions.

    Methyl 3-(2-methoxyethoxy)benzoate: Lacks the iodine atom, affecting its reactivity in substitution reactions.

Uniqueness

Methyl 4-iodo-3-(2-methoxyethoxy)benzoate is unique due to the presence of both the iodine atom and the methoxyethoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

methyl 4-iodo-3-(2-methoxyethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IO4/c1-14-5-6-16-10-7-8(11(13)15-2)3-4-9(10)12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFLDUZBWTQBNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C=CC(=C1)C(=O)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.